molecular formula C10H26ClN3O7P2 B13852432 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)

3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)

Cat. No.: B13852432
M. Wt: 397.73 g/mol
InChI Key: GXGNIDOCCSZGLT-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is a chemical compound known for its applications in various scientific fields. It is often used as a reference standard in pharmaceutical research and is related to cyclophosphamide, an alkylating agent used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves multiple steps. Typically, the process starts with the reaction of 2-chloroethylamine with ethylenediamine to form an intermediate compound. This intermediate is then reacted with 3-aminopropyl dihydrogen phosphate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves its ability to alkylate DNA. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This action is similar to that of cyclophosphamide, which targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is unique due to its specific structure and the presence of the dihydrogen diphosphate group. This structural feature distinguishes it from other alkylating agents and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C10H26ClN3O7P2

Molecular Weight

397.73 g/mol

IUPAC Name

[3-aminopropoxy(hydroxy)phosphoryl] 3-[2-(2-chloroethylamino)ethylamino]propyl hydrogen phosphate

InChI

InChI=1S/C10H26ClN3O7P2/c11-3-6-14-8-7-13-5-2-10-20-23(17,18)21-22(15,16)19-9-1-4-12/h13-14H,1-10,12H2,(H,15,16)(H,17,18)

InChI Key

GXGNIDOCCSZGLT-UHFFFAOYSA-N

Canonical SMILES

C(CN)COP(=O)(O)OP(=O)(O)OCCCNCCNCCCl

Origin of Product

United States

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